7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one
CAS No.:
Cat. No.: VC18348129
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one -](/images/structure/VC18348129.png)
Specification
Molecular Formula | C10H11NO2 |
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Molecular Weight | 177.20 g/mol |
IUPAC Name | 7-hydroxy-1,2,4,5-tetrahydro-2-benzazepin-3-one |
Standard InChI | InChI=1S/C10H11NO2/c12-9-3-1-8-6-11-10(13)4-2-7(8)5-9/h1,3,5,12H,2,4,6H2,(H,11,13) |
Standard InChI Key | PKQNYHDFBICJPV-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NCC2=C1C=C(C=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one (CAS: 22245-90-5) belongs to the benzazepine class, characterized by a seven-membered azepine ring fused to a benzene ring. Key features include:
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Fusion pattern: The benzo[c]azepine system indicates fusion at the 1,2-positions of the benzene and 4,5-positions of the azepine .
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Substituents: A hydroxyl group (-OH) at position 7 and a ketone (=O) at position 3 .
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Saturation: Partial hydrogenation at positions 4 and 5, rendering the azepine ring non-aromatic.
Table 1: Molecular Data
Synthesis and Reaction Pathways
Primary Synthetic Route
The compound is synthesized via oxidative demethylation of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one using hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) under basic conditions :
Reaction Conditions:
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Reagents: H₂O₂ (36%), NaOH (1N)
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Solvent: THF
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Temperature: 20°C (room temperature)
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Duration: 2 hours
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Workup: Neutralization with NaHSO₃, extraction with ethyl acetate, column chromatography (CH₂Cl₂/MeOH gradient)
Mechanistic Insights
The boronate ester undergoes oxidation to introduce the hydroxyl group, followed by acid-mediated cyclization to form the ketone. The reaction’s regioselectivity is attributed to the electron-donating effects of the boronate group, directing electrophilic substitution to position 7 .
Alternative Approaches
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Bromination Precursors: Brominated analogs (e.g., 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one) serve as intermediates for further functionalization, though yields vary (e.g., 72% for bromination with N-bromosuccinimide) .
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Protecting Group Strategies: tert-Butyl carbamate derivatives (e.g., tert-butyl 7-hydroxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate) are employed to stabilize reactive amines during multi-step syntheses .
Physicochemical Properties
Spectral Characterization
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¹H NMR: Key signals include a singlet for the hydroxyl proton (δ 10.6 ppm), a multiplet for aromatic protons (δ 6.8–7.3 ppm), and triplet patterns for methylene groups adjacent to the ketone (δ 2.8–3.2 ppm) .
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch).
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Mass Spectrometry: Molecular ion peak observed at m/z 177.079 (calculated for C₁₀H₁₁NO₂).
Applications in Organic Synthesis
Building Block for Complex Molecules
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Ivabradine Derivatives: Serves as a precursor in the synthesis of ivabradine impurities, highlighting its role in cardiovascular drug development .
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Heterocyclic Hybrids: Used to construct triazolo-azepine hybrids with enhanced bioactivity .
Functionalization Strategies
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